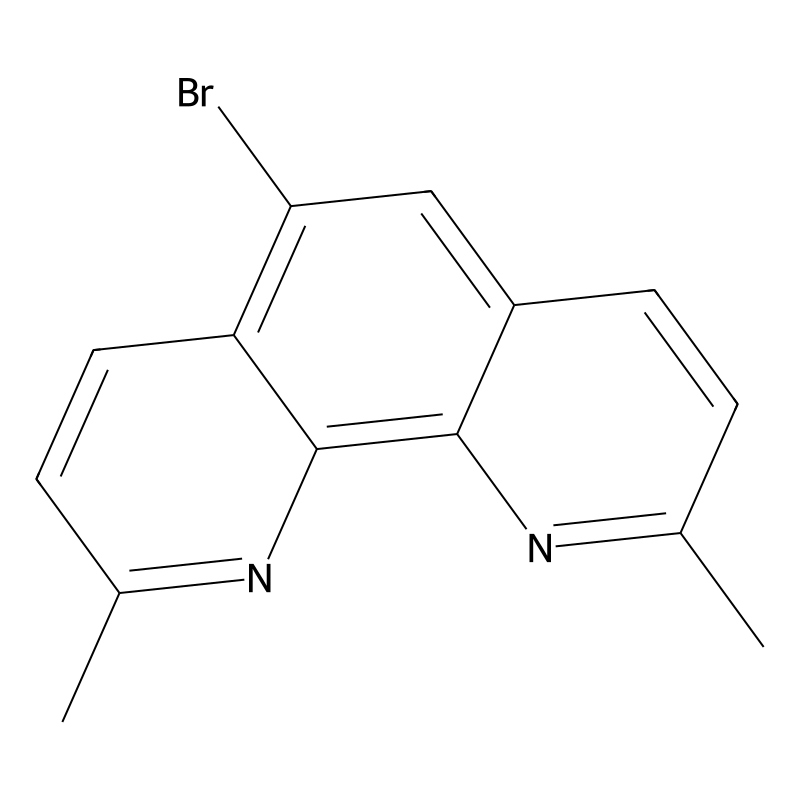5-bromo-2,9-dimethyl-1,10-phenanthroline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ligand Properties
-Br-2,9-Me2-phen is a type of molecule called a chelating agent, also known as a ligand. Ligands can donate electrons to metal ions, forming a coordination complex. The specific properties of a ligand, such as the number of electron-donating groups and their arrangement around the molecule, can influence the structure and reactivity of the resulting complex ScienceDirect.
Synthesis of Coordination Complexes
Researchers have explored using 5-Br-2,9-Me2-phen to create coordination complexes with various metal ions. For instance, a study published in the journal Inorganic Chemistry details the synthesis and characterization of several complexes containing 5-Br-2,9-Me2-phen and different nickel(II) salts .
Potential Applications
The research on coordination complexes containing 5-Br-2,9-Me2-phen is still in its early stages. However, these complexes may have potential applications in various fields, such as catalysis, materials science, and medicinal chemistry. More research is needed to explore these possibilities.
5-Bromo-2,9-dimethyl-1,10-phenanthroline is a heterocyclic compound belonging to the phenanthroline family, characterized by the presence of bromine and two methyl groups at the 2 and 9 positions of the phenanthroline ring. This compound exhibits unique properties due to its structural modifications, which influence its chemical reactivity and biological activity. The bromine atom enhances the compound's electron-withdrawing characteristics, making it a valuable candidate for various chemical and biological applications.
- Oxidation: The compound can undergo oxidation to form quinone derivatives, which are often more reactive and can participate in further chemical transformations.
- Substitution Reactions: The methyl groups at positions 2 and 9 can be substituted under appropriate conditions, allowing for the introduction of various functional groups.
- Complex Formation: This compound is known for forming stable complexes with transition metals, which can alter its properties and enhance its reactivity .
Research indicates that 5-bromo-2,9-dimethyl-1,10-phenanthroline exhibits notable biological activity. It has shown potential as an antimicrobial agent and has been studied for its anticancer properties. The compound's ability to interact with DNA and proteins suggests that it may play a role in drug development, particularly in targeting cancer cells or microbial infections .
The synthesis of 5-bromo-2,9-dimethyl-1,10-phenanthroline typically involves several steps:
- Starting Material: The synthesis often begins with 2,9-dimethyl-1,10-phenanthroline.
- Bromination: Bromine is introduced to the compound under controlled conditions to yield the brominated derivative. This process can be facilitated using various solvents and catalysts to optimize yield and purity.
- Purification: The crude product is purified through recrystallization or chromatography techniques to obtain high-purity 5-bromo-2,9-dimethyl-1,10-phenanthroline .
5-Bromo-2,9-dimethyl-1,10-phenanthroline finds applications across various fields:
- Coordination Chemistry: It serves as a ligand in coordination chemistry to form metal complexes that are useful in catalysis and materials science.
- Biological Research: Its potential as an antimicrobial and anticancer agent makes it a subject of interest in pharmaceutical research.
- Analytical Chemistry: The compound can be used in analytical techniques for detecting metal ions due to its ability to form stable complexes .
Studies on the interactions of 5-bromo-2,9-dimethyl-1,10-phenanthroline with metal ions reveal that it can form stable complexes with various transition metals such as copper(II) and silver(I). These interactions are crucial for understanding the compound's potential applications in catalysis and medicinal chemistry. Additionally, its interaction with biomolecules like DNA has been explored to assess its potential therapeutic effects .
Several compounds share structural similarities with 5-bromo-2,9-dimethyl-1,10-phenanthroline. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,10-Phenanthroline | No substitutions; base structure | Commonly used as a ligand; forms complexes with metals |
| 2,9-Dimethyl-1,10-phenanthroline | Two methyl groups at positions 2 and 9 | Enhanced solubility; used in biological applications |
| 5-Nitro-2,9-dimethyl-1,10-phenanthroline | Nitro group at position 5 | Increased electron-withdrawing capacity; potential for different reactivity |
| 4,7-Dimethoxy-1,10-phenanthroline | Methoxy groups at positions 4 and 7 | Different solubility and reactivity profile due to methoxy substituents |
Uniqueness
The uniqueness of 5-bromo-2,9-dimethyl-1,10-phenanthroline lies in its specific combination of bromine substitution and methyl groups. This configuration not only influences its chemical reactivity but also enhances its biological activity compared to other phenanthroline derivatives. Its ability to form stable metal complexes while exhibiting significant biological effects makes it a valuable compound in both research and application contexts.








